molecular formula C21H28O5 B597044 17-Isoaldosterone CAS No. 13479-36-2

17-Isoaldosterone

Cat. No.: B597044
CAS No.: 13479-36-2
M. Wt: 360.45
InChI Key: PQSUYGKTWSAVDQ-CWZKNBAESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Isoaldosterone is a structural isomer of aldosterone, a critical mineralocorticoid hormone involved in electrolyte balance and blood pressure regulation. The term "17-iso" denotes the stereochemical inversion at the C17 position of the steroid nucleus (Figure 1). This minor structural alteration significantly impacts its biochemical behavior, including metabolism, receptor affinity, and biological activity.

Properties

CAS No.

13479-36-2

Molecular Formula

C21H28O5

Molecular Weight

360.45

IUPAC Name

(8S,9S,10R,11S,13R,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde

InChI

InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,11,14-17,19,22,25H,2-7,9-10H2,1H3/t14-,15-,16-,17-,19+,20-,21+/m0/s1

InChI Key

PQSUYGKTWSAVDQ-CWZKNBAESA-N

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Metabolic Differences

17-Isoaldosterone’s key distinction lies in its C17 configuration, which prevents A-ring reduction (a metabolic step catalyzed by 5α/β-reductases). This contrasts with aldosterone, which undergoes rapid hepatic reduction to form tetrahydroaldosterone (THAldo), its major metabolite. A seminal 1967 study compared their metabolism in humans (Table 1) :

Parameter Aldosterone (IV) Aldosterone (Oral) This compound (IV) This compound (Oral)
% Dose as parent compound* 7.3 ± 0.4 5.4 ± 0.5 35 ± 3 53 ± 4
% Dose as THAldo/analogue 35 ± 5 39 ± 4 <5 <5
Neutral extract radioactivity 0.21 ± 0.04 0.017 ± 0.003 0.20 ± 0.02 0.38 ± 0.18

*Recovered from urine after 48 hours. THAldo = tetrahydroaldosterone.

Key findings:

  • Slower hepatic clearance : this compound resists A-ring reduction, leading to higher urinary recovery of the parent compound.
  • Conjugation pathway : this compound primarily forms acid-labile conjugates (e.g., 18-glucuronide) instead of glucuronidated metabolites like THAldo.

Comparison with Other Isomeric Steroids

Isomeric steroids, such as hydroxyprogesterone (OHP) derivatives (e.g., 11α-OHP, 16α-OHP), demonstrate similar structure-activity relationships (Table 2) :

Compound Key Structural Feature Biological Impact
11α-OHP 11α-hydroxyl group Reduced progesterone receptor affinity; inactive as a progestin.
16α-OHP 16α-hydroxyl group Alters metabolism; associated with estrogenic activity in pregnancy.
This compound C17 stereochemical inversion Blocks A-ring reduction, abolishes MR activation, and shifts conjugation pathways.

These examples underscore how minor structural changes, particularly hydroxylation or stereochemical shifts, profoundly alter steroid function.

Pharmacokinetic Implications

The resistance of this compound to hepatic reduction extends its half-life compared to aldosterone. However, its lack of MR activation limits therapeutic utility. By contrast, synthetic MR agonists (e.g., fludrocortisone) retain the C17 configuration of aldosterone and exhibit prolonged activity due to chemical stabilization rather than metabolic resistance .

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